(1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol
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Overview
Description
(1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol is a complex organic compound with a unique structure It belongs to the class of phenanthrenes, which are polycyclic aromatic hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol typically involves multiple steps, including the formation of the hexahydrophenanthrene core and the introduction of hydroxyl groups. One common synthetic route may involve the following steps:
Formation of the Hexahydrophenanthrene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce the aromatic rings.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove hydroxyl groups or to convert ketones/aldehydes back to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halides, ethers.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with effects on cellular processes.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.
Gene Expression: It could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Cholesterol: A sterol with a similar hexahydrophenanthrene core but different functional groups.
Estradiol: A steroid hormone with a similar core structure but different hydroxyl group positions.
Uniqueness
(1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol is unique due to its specific arrangement of hydroxyl groups and the presence of both hydroxymethyl and hydroxypropan-2-yl groups. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H30O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,4aS)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-9-ol |
InChI |
InChI=1S/C20H30O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,16-17,21-23H,5,8-9,11-12H2,1-4H3/t16?,17?,19-,20+/m0/s1 |
InChI Key |
FTCCXIDYXDLLRK-ZYKFHVCXSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@]2(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)C)CO |
Origin of Product |
United States |
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